[5-Carboxy-2-oxo-5-[[3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]pentyl]-dimethylsulfanium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PMID26560530-Compound-31 is a synthetic organic compound known for its role as an irreversible inhibitor of Bruton’s tyrosine kinase (Btk). This compound is a novel 2,5-diaminopyrimidin-based analogue, which has shown significant potential in various scientific research applications .
Preparation Methods
The preparation of PMID26560530-Compound-31 involves synthetic routes that include the formation of a 2,5-diaminopyrimidin core. The reaction conditions typically involve the use of specific reagents and catalysts to achieve the desired product. Industrial production methods for this compound are designed to ensure high yield and purity, often involving multiple steps of purification and crystallization .
Chemical Reactions Analysis
PMID26560530-Compound-31 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common reagents and conditions used in these reactions include solvents like dimethyl sulfoxide and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
PMID26560530-Compound-31 has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound for studying the mechanisms of irreversible inhibition.
Biology: It serves as a tool for investigating the role of Bruton’s tyrosine kinase in cellular signaling pathways.
Medicine: This compound has potential therapeutic applications in the treatment of diseases such as chronic lymphocytic leukemia and mantle cell lymphoma.
Mechanism of Action
The mechanism of action of PMID26560530-Compound-31 involves its binding to Bruton’s tyrosine kinase, leading to the irreversible inhibition of this enzyme. This inhibition disrupts the signaling pathways that are essential for the survival and proliferation of certain cancer cells. The molecular targets and pathways involved include the B-cell receptor signaling pathway and downstream effectors such as phosphoinositide 3-kinase and protein kinase B .
Comparison with Similar Compounds
PMID26560530-Compound-31 is unique compared to other similar compounds due to its high selectivity and potency as an irreversible inhibitor of Bruton’s tyrosine kinase. Similar compounds include:
Ibrutinib: The first irreversible Btk inhibitor discovered, but with a different selectivity profile.
Acalabrutinib: Another Btk inhibitor with a distinct chemical structure and mechanism of action.
Zanubrutinib: A newer Btk inhibitor with improved pharmacokinetic properties.
PMID26560530-Compound-31 stands out due to its novel 2,5-diaminopyrimidin-based structure and its potential for use in various therapeutic applications.
Properties
Molecular Formula |
C25H31N2O6S+ |
---|---|
Molecular Weight |
487.6 g/mol |
IUPAC Name |
[5-carboxy-2-oxo-5-[[3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]pentyl]-dimethylsulfanium |
InChI |
InChI=1S/C25H30N2O6S/c1-34(2)17-20(28)13-14-21(24(30)31)26-23(29)22(15-18-9-5-3-6-10-18)27-25(32)33-16-19-11-7-4-8-12-19/h3-12,21-22H,13-17H2,1-2H3,(H2-,26,27,29,30,31,32)/p+1 |
InChI Key |
MQKDBWQFOOQINN-UHFFFAOYSA-O |
Canonical SMILES |
C[S+](C)CC(=O)CCC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.